[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](2-fluorophenyl)methanone
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Overview
Description
The compound 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone is a synthetic organic molecule that combines a pyridazine ring with an indole moiety, linked through a methanone bridge to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine, indole, and 2-fluorobenzoyl chloride.
Step 1 Formation of Indole Derivative: Indole is reacted with a suitable base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) to generate the indole anion.
Step 2 Coupling Reaction: The indole anion is then coupled with 2-fluorobenzoyl chloride under controlled conditions to form the intermediate 1H-indol-1-ylmethanone.
Step 3 Pyridazine Introduction: The intermediate is further reacted with 6-chloropyridazine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Purification Techniques: Employing advanced chromatographic methods for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl
Properties
IUPAC Name |
[3-(6-chloropyridazin-3-yl)indol-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O/c20-18-10-9-16(22-23-18)14-11-24(17-8-4-2-5-12(14)17)19(25)13-6-1-3-7-15(13)21/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNIXGVWMSKHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=CC=C3F)C4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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